3,4,5-Trifluorobenzoic acid

Overview

Description

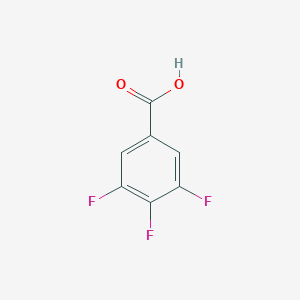

3,4,5-Trifluorobenzoic acid is a benzoic acid derivative characterized by the presence of three fluorine atoms at the 3, 4, and 5 positions on the benzene ring. This compound is known for its unique chemical properties, which make it valuable in various fields of scientific research and industrial applications .

Mechanism of Action

Target of Action

3,4,5-Trifluorobenzoic acid is a benzoic acid derivative with three fluorine substituents . It primarily targets transition metal catalysed C-H activation reactions . It is also part of a group of compounds that have potential inhibitory activity towards d-amino acid oxidases .

Mode of Action

The compound acts as a transient directing group in transition metal catalysed C-H activation reactions . The fluorine electron withdrawing groups contribute the ideal acidity to the carboxylic acid while no steric hindrance group is present at the ortho-positions . This compound assists the concerted metalation deprotonation as the C-H activation step, thus facilitating the catalytic cycle .

Biochemical Pathways

It is known that the compound plays a role in transition metal catalysed c-h activation reactions , which are crucial in various biochemical processes.

Pharmacokinetics

It is noted that a salt of this compound improves the solubility and permeability of naftopidil in benign prostatic hyperplasia treatment , suggesting that it may have favorable pharmacokinetic properties.

Result of Action

This compound is used as a synthetic building block for dibenzoate esters type anticancer drugs . This suggests that the compound’s action at the molecular and cellular level could potentially contribute to anticancer effects.

Biochemical Analysis

Biochemical Properties

3,4,5-Trifluorobenzoic acid plays a significant role in various biochemical reactions. It is known to interact with enzymes such as d-amino acid oxidases, which are involved in the metabolism of amino acids. The compound’s inhibitory activity towards these enzymes suggests its potential use in treating mental disorders like schizophrenia . Additionally, this compound is used as a transient directing group in transition metal-catalyzed C-H activation reactions, facilitating the catalytic cycle by assisting in the concerted metalation deprotonation step .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s role in improving the solubility and permeability of naftopidil, a drug used in benign prostatic hyperplasia treatment, highlights its impact on cellular transport mechanisms . Furthermore, this compound is used as a synthetic building block for anticancer drugs, indicating its potential effects on cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The fluorine atoms in the compound contribute to its ideal acidity, enhancing its ability to participate in catalytic cycles. The compound assists in the concerted metalation deprotonation step during C-H activation, facilitating the catalytic cycle . Additionally, this compound’s inhibitory activity towards d-amino acid oxidases involves binding interactions that inhibit the enzyme’s function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound is known to be stable under standard storage conditions, with a melting point of 97-99°C . Long-term studies have shown that this compound maintains its biochemical activity over extended periods, making it a reliable reagent for various biochemical applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. At high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s role in inhibiting d-amino acid oxidases suggests its involvement in amino acid metabolism . Additionally, its use as a transient directing group in C-H activation reactions indicates its participation in complex catalytic cycles .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall biochemical activity. For example, the compound’s ability to improve the solubility and permeability of naftopidil highlights its role in cellular transport mechanisms .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function are affected by its localization within the cell, with specific interactions occurring in targeted subcellular regions .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,5-Trifluorobenzoic acid can be synthesized from 1,2,3-trifluorobenzene through a series of chemical reactions. One common method involves the oxidation of 1,2,3-trifluorobenzene using potassium permanganate in an alkaline medium. The reaction proceeds as follows:

Oxidation: 1,2,3-trifluorobenzene is oxidized to this compound using potassium permanganate in an alkaline medium.

Purification: The resulting product is purified through recrystallization to obtain high-purity this compound.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale oxidation reactions using similar reagents and conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trifluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used to facilitate ester formation

Major Products Formed

Substitution: Products with various functional groups replacing the fluorine atoms.

Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

Esterification: Esters formed from the reaction with alcohols

Scientific Research Applications

Chemical Synthesis

3,4,5-Trifluorobenzoic acid serves as a transient directing group in transition metal-catalyzed C-H activation reactions. The presence of three fluorine atoms enhances the acidity of the carboxylic acid while minimizing steric hindrance at the ortho positions. This characteristic facilitates the concerted metalation deprotonation mechanism essential for C-H activation, thus streamlining the catalytic cycle .

In pharmaceutical chemistry, this compound is utilized as a building block for the synthesis of various active pharmaceutical ingredients (APIs). It has been identified as a precursor for dibenzoate esters , which are being explored as potential anticancer drugs . Additionally, it has been shown to enhance the solubility and permeability of naftopidil, a drug used in the treatment of benign prostatic hyperplasia .

Case Study: Dibenzoate Esters Synthesis

- Research : The synthesis of dibenzoate esters from this compound has been documented to yield compounds with promising anticancer activities.

- Findings : These compounds exhibit structural similarities to known anticancer agents and demonstrate significant biological activity in preliminary assays .

Agrochemical Applications

The compound is also noted for its role in the development of agrochemicals. Its fluorinated structure contributes to improved reactivity and solubility in various formulations. This property is crucial for enhancing the efficacy of agrochemical products .

Material Science

This compound is employed in material science as a building block for synthesizing fluorinated materials. Its unique electronic properties impart desirable characteristics to polymers and other materials used in high-performance applications.

Comparison with Similar Compounds

Similar Compounds

- 2,3,6-Trifluorobenzoic acid

- 2,4,5-Trifluorobenzoic acid

- 2,3,4,5-Tetrafluorobenzoic acid

- 2,3,4,5,6-Pentafluorobenzoic acid

Uniqueness of 3,4,5-Trifluorobenzoic Acid

This compound is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic properties and reactivity compared to other trifluorobenzoic acid isomers. The absence of steric hindrance at the ortho positions allows for efficient participation in catalytic reactions, making it a valuable compound in synthetic chemistry .

Biological Activity

3,4,5-Trifluorobenzoic acid (TFBA), a fluorinated derivative of benzoic acid, has garnered attention in various fields of research due to its unique chemical properties and biological activities. This article explores its biological activity, including its applications in medicinal chemistry, toxicological profile, and potential therapeutic uses.

- Chemical Formula : C₇H₃F₃O₂

- Molecular Weight : 176.09 g/mol

- CAS Number : 121602-93-5

This compound is characterized by three fluorine atoms at the para and meta positions of the benzoic acid structure. This arrangement enhances its acidity and solubility in various solvents, making it a versatile building block in organic synthesis and pharmaceutical applications .

Medicinal Applications

1. Role as a Building Block in Drug Synthesis

TFBA is utilized as a transient directing group in catalytic C-H activation reactions, which are essential for synthesizing complex organic molecules. Its electron-withdrawing fluorine atoms facilitate the metalation-deprotonation process crucial for catalytic cycles . Additionally, TFBA serves as a synthetic precursor for dibenzoate esters used in anticancer drugs, highlighting its importance in medicinal chemistry .

2. Inhibitory Activity

Recent studies indicate that TFBA exhibits potential inhibitory activity against d-amino acid oxidases (DAAO), enzymes involved in the metabolism of amino acids. This activity suggests a possible therapeutic role for TFBA in conditions where DAAO modulation is beneficial, such as neurodegenerative diseases .

Toxicological Profile

1. Acute Toxicity Studies

Research on the toxicity of fluorinated benzoic acids suggests that TFBA has relatively low acute toxicity compared to other fluorinated aromatic compounds. An LD50 value greater than 5000 mg/kg has been reported for related compounds, indicating a low risk of acute toxicity upon exposure .

Table 1: Acute Toxicity of Fluorinated Benzoic Acids

| Compound | LD50 (mg/kg) |

|---|---|

| 2-Fluorobenzoic Acid | 4000 |

| 3-Fluorobenzoic Acid | 3000 |

| 4-Fluorobenzoic Acid | >5000 |

| This compound | >5000 |

These findings suggest that while TFBA may possess some toxicological risks, it is less hazardous than many other fluorinated compounds .

2. Environmental Impact

In ecotoxicological assessments, studies have shown that TFBA does not significantly affect plant growth at low concentrations. For instance, soybean plants exhibited no significant growth inhibition when treated with concentrations below 50 mg/L . However, higher concentrations may impact growth negatively, indicating a need for caution in environmental applications.

Case Studies

Case Study 1: Solubility Enhancement in Drug Formulation

A study highlighted the use of TFBA salts to improve the solubility and permeability of naftopidil, a medication used for treating benign prostatic hyperplasia. The incorporation of TFBA into drug formulations has shown promising results in enhancing bioavailability .

Case Study 2: DAAO Inhibition Studies

In vitro studies have demonstrated that TFBA can inhibit DAAO activity effectively. This inhibition could lead to increased levels of certain neurotransmitters associated with mood regulation and cognitive function, suggesting potential applications in treating psychiatric disorders .

Properties

IUPAC Name |

3,4,5-trifluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMYKESYFHYUEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357399 | |

| Record name | 3,4,5-Trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121602-93-5 | |

| Record name | 3,4,5-Trifluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121602-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3,4,5-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121602935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,4,5-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4,5-Trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-Trifluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the synthesis of 3,4,5-trifluorobenzoic acid challenging?

A1: Early attempts to synthesize this compound faced significant hurdles. Researchers initially aimed to synthesize 3,4,5-trifluorophenylalanine and encountered difficulties obtaining the key intermediate, this compound []. The traditional approach of using diazonium fluoborate salt pyrolysis, successful for similar compounds, failed to yield the desired product [].

Q2: How is this compound utilized in organometallic chemistry?

A2: this compound serves as a valuable ligand in organometallic synthesis. Researchers have successfully synthesized and characterized bismuth and antimony complexes containing 3,4,5-trifluorobenzoate ligands [, , ]. These complexes offer insights into the coordination chemistry of heavy main-group elements and potential applications in catalysis.

Q3: What insights do computational studies provide regarding the structure of this compound?

A3: Computational studies, specifically those focusing on rotational spectroscopy, have been employed to explore the conformational landscape of symmetrically fluorine-substituted benzoic acids, including this compound []. These studies contribute to a deeper understanding of the molecule's structure and potential influence on its reactivity and interactions with other molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.